Ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves a multi-step process. One common method is the regio-controlled Sonogashira-type coupling reaction. . The reaction conditions are carefully adjusted to achieve high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar structure but with a chlorine atom at the 5-position.
Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trimethoxyphenyl)propyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Different substituents and functional groups.
The uniqueness of this compound lies in its specific fluorine substitution, which can significantly influence its chemical and biological properties.
Biological Activity
Ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate (EFPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structure of EFPC, characterized by the presence of a fluorine atom and an ethyl carboxylate group, contributes to its reactivity and interaction with biological targets. This article provides an overview of the biological activity of EFPC, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
EFPC has the following chemical structure:
- Molecular Formula : C9H8FN3O2
- Molecular Weight : Approximately 181.13 g/mol
- Functional Groups : Ethyl ester, fluorine substituent at the 6-position of the pyrazolo ring
The presence of the ethyl carboxylate group enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to other derivatives.
EFPC's biological activity is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in cellular signaling pathways. Research indicates that EFPC may act as an inhibitor of phosphatidylinositol-3-kinase (PI3K), a critical enzyme in cancer cell proliferation and survival pathways. Inhibition of PI3K leads to decreased phosphorylation of downstream targets such as AKT, which is crucial for tumor growth and survival.
Key Mechanisms:
- Inhibition of PI3K Activity : EFPC demonstrates selective inhibition against PI3K isoforms, particularly p110α.
- Impact on Cell Proliferation : Studies have shown that EFPC reduces cell proliferation in various cancer cell lines through apoptosis induction.
Anticancer Properties
EFPC has been evaluated for its anticancer potential across several studies. Notably, it exhibits cytotoxic effects against multiple cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 (Colorectal) | 10 | PI3K inhibition leading to apoptosis |
PC3 (Prostate) | 15 | Induction of cell cycle arrest |
HeLa (Cervical) | 12 | Inhibition of AKT phosphorylation |
These findings suggest that EFPC could serve as a promising lead compound for developing new anticancer therapies.
Enzymatic Inhibition
EFPC also shows significant inhibitory activity against various enzymes:
- Pim Kinases : Inhibits Pim-1 and Pim-2 with IC50 values in the low nanomolar range.
- Cyclin-dependent Kinases (CDKs) : Displays moderate inhibition against CDK2 and CDK4.
This broad spectrum of activity highlights EFPC's potential as a multi-targeted therapeutic agent.
Structure-Activity Relationship (SAR)
The biological activity of EFPC can be attributed to its structural features. The fluorine atom at the 6-position enhances electron-withdrawing properties, which may improve binding affinity to target enzymes. The ethyl carboxylate moiety further contributes to lipophilicity and solubility, facilitating better cellular uptake.
Comparison with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into the SAR:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine | Amino group at position 2 | Enhanced anticancer activity |
Ethyl 6-chloropyrazolo[1,5-a]pyrimidine | Chlorine instead of fluorine | Reduced potency compared to EFPC |
6-Fluoropyrazolo[1,5-b]pyrimidine | Isomeric variant | Different kinase inhibition profile |
Study on Antitumor Efficacy
A pivotal study evaluated the antitumor efficacy of EFPC in vivo using xenograft models. Mice implanted with HCT116 tumors were treated with EFPC over a period of two weeks. The results indicated a significant reduction in tumor volume compared to control groups:
- Tumor Volume Reduction : Average tumor volume decreased by approximately 60% after treatment.
- Body Weight Monitoring : No significant body weight loss was observed, indicating favorable tolerability.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that EFPC has a favorable absorption profile with moderate half-life and bioavailability. Toxicological assessments demonstrated minimal adverse effects at therapeutic doses.
Properties
IUPAC Name |
ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2/c1-2-15-9(14)7-4-12-13-5-6(10)3-11-8(7)13/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWAQWDSRLXHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=CN2N=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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